molecular formula C22H16F2N2O2S B14120084 2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one CAS No. 1046922-07-9

2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B14120084
CAS No.: 1046922-07-9
M. Wt: 410.4 g/mol
InChI Key: MDNKEXFOQMLCGV-UHFFFAOYSA-N
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Description

2-[[(3,4-Difluorophenyl)methyl]thio]-3-(3-methoxyphenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(3,4-Difluorophenyl)methyl]thio]-3-(3-methoxyphenyl)-4(3H)-quinazolinone typically involves the reaction of 3,4-difluorobenzyl chloride with 3-(3-methoxyphenyl)-4(3H)-quinazolinone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[[(3,4-Difluorophenyl)methyl]thio]-3-(3-methoxyphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

2-[[(3,4-Difluorophenyl)methyl]thio]-3-(3-methoxyphenyl)-4(3H)-quinazolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[(3,4-Difluorophenyl)methyl]thio]-3-(3-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4(3H)-quinazolinone: Lacks the difluorophenyl and methoxyphenyl substituents, resulting in different biological activities.

    3-(3-Methoxyphenyl)-4(3H)-quinazolinone: Similar structure but lacks the difluorophenylmethylthio group.

    2-[[(3,4-Difluorophenyl)methyl]thio]-4(3H)-quinazolinone: Similar structure but lacks the methoxyphenyl group.

Uniqueness

2-[[(3,4-Difluorophenyl)methyl]thio]-3-(3-methoxyphenyl)-4(3H)-quinazolinone is unique due to the presence of both the difluorophenylmethylthio and methoxyphenyl groups. These substituents contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

1046922-07-9

Molecular Formula

C22H16F2N2O2S

Molecular Weight

410.4 g/mol

IUPAC Name

2-[(3,4-difluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C22H16F2N2O2S/c1-28-16-6-4-5-15(12-16)26-21(27)17-7-2-3-8-20(17)25-22(26)29-13-14-9-10-18(23)19(24)11-14/h2-12H,13H2,1H3

InChI Key

MDNKEXFOQMLCGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=C(C=C4)F)F

Origin of Product

United States

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